2-[(3,4-Difluorophenyl)amino]nicotinic acid
Overview
Description
2-[(3,4-Difluorophenyl)amino]nicotinic acid is a chemical compound with significant scientific potential. It is extensively used in research to explore its diverse applications in various fields. This compound is known for its unique structure, which includes a nicotinic acid moiety linked to a difluorophenyl group through an amino linkage.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 2-[(3,4-Difluorophenyl)amino]nicotinic acid may also interact with various biological targets.
Mode of Action
Similar compounds, such as niacin, inhibit hepatocyte diacylglycerol acyltransferase-2, preventing the final step of triglyceride synthesis in hepatocytes
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways.
Result of Action
Similar compounds have been shown to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The role of 2-[(3,4-Difluorophenyl)amino]nicotinic acid in biochemical reactions is not well-documented. It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-studied. Similar compounds have shown significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Similar compounds have been found to inhibit carotenoid biosynthesis, thereby preventing photosynthesis and leading to plant death .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-known. Similar compounds have been found to be involved in the Suzuki–Miyaura coupling reaction .
Preparation Methods
The synthesis of 2-[(3,4-Difluorophenyl)amino]nicotinic acid typically involves the condensation reaction of an appropriate hydrazide (such as nicotinic or isonicotinic hydrazide) with an aldehyde (such as 2,3- or 2,4-dihydroxybenzaldehyde) in a molar ratio of 1:1, using methanol or ethanol as solvents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(3,4-Difluorophenyl)amino]nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3,4-Difluorophenyl)amino]nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-[(3,4-Difluorophenyl)amino]nicotinic acid can be compared with other similar compounds, such as:
2-[(3,5-Difluorophenyl)amino]nicotinic acid: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
2-[(3,4-Dichlorophenyl)amino]nicotinic acid: This compound has chlorine atoms instead of fluorine atoms on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(3,4-difluoroanilino)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-9-4-3-7(6-10(9)14)16-11-8(12(17)18)2-1-5-15-11/h1-6H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKASXPXWLVTSAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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